molecular formula C7H9NO3 B8264999 Methyl 3-(methylamino)furan-2-carboxylate

Methyl 3-(methylamino)furan-2-carboxylate

Cat. No.: B8264999
M. Wt: 155.15 g/mol
InChI Key: SQJDTPCAWNDGFW-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)furan-2-carboxylate typically involves the reaction of furan derivatives with methylamine and esterification agents. One common method involves the reaction of furan-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol . The reaction conditions usually require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted furan derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(methylamino)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. Its furan ring structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methylamino)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a methylamino group and a carboxylate ester makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 3-(methylamino)furan-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the methylamino group enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. Its furan ring structure allows it to participate in electrophilic substitution reactions, which can modify its reactivity and biological profile.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Pseudomonas aeruginosa1270

Data derived from laboratory studies assessing the antimicrobial efficacy of the compound against common pathogens.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on lung cancer cell lines A431 (EGFRWT overexpressing) and H1975 (EGFR L858R/T790M mutant). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

  • Cell Line : H1975
  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via caspase activation.

This study highlights the compound's potential as a therapeutic agent in targeting specific cancer mutations, particularly in EGFR-related cancers .

Research Applications

The ongoing research into this compound spans various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
  • Pharmacology : Investigating its role as a pharmaceutical agent for treating infectious diseases and cancer.
  • Material Science : Exploring its applications in developing new materials with specific electronic or optical properties.

Properties

IUPAC Name

methyl 3-(methylamino)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDTPCAWNDGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(OC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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